2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide
説明
特性
IUPAC Name |
2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-16(2)18-7-5-8-19(13-18)26-22(29)15-33-25-27-21-10-11-32-23(21)24(30)28(25)14-17-6-4-9-20(12-17)31-3/h4-13,16H,14-15H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHNTEHIYVPQFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The synthesis begins with the construction of the thienopyrimidine core. This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing precursor.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the thienopyrimidine intermediate.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the intermediate with a thiol reagent under appropriate conditions.
Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using an acyl chloride or anhydride.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and alternative solvents to enhance reaction efficiency.
化学反応の分析
2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.
科学的研究の応用
2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, particularly those involving inflammation and oxidative stress.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby reducing inflammation and cellular damage.
類似化合物との比較
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
- Core structure: Shares the thieno[3,2-d]pyrimidin-4-one scaffold but substitutes the 3-methoxyphenylmethyl group with a 4-methylphenyl group.
- Molecular weight: 521.5 g/mol; higher than the target compound due to the trifluoromethoxy group .
- Activity : Trifluoromethoxy derivatives often exhibit enhanced metabolic stability and binding affinity to hydrophobic enzyme pockets .
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a)
- Core structure: Benzothieno-triazolo-pyrimidine hybrid with a tetrahydro ring system, increasing rigidity.
- Key differences :
Functional Group Variations
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a)
- Core structure: Cyano-hydrazinylidene ethanamide instead of sulfanyl acetamide.
- Key differences: The cyano group (C≡N) and hydrazinylidene moiety introduce strong electron-withdrawing effects, altering electronic distribution and reactivity. Higher melting point (288°C vs. ~170–176°C for thienopyrimidines) due to enhanced polarity .
N-(3,4-Dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide
- Core structure : Pyridinyl-pyrimidine hybrid with a dimethoxyphenyl group.
- Dimethoxy groups may enhance π-π stacking interactions in receptor binding compared to the single methoxy group in the target compound .
Pharmacological and Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 497.6 | ~3.2 | 174–176* | 3-Methoxyphenylmethyl, isopropyl |
| 4-Methylphenyl/Trifluoromethoxy Analogue | 521.5 | ~3.8 | N/A | 4-Methylphenyl, trifluoromethoxy |
| Compound 10a | ~450.0 | ~2.9 | N/A | Tetrahydrobenzothieno-triazolo core |
| Compound 13a | 357.4 | ~1.5 | 288 | Cyano-hydrazinylidene, sulfamoyl |
*Based on analogous synthesis in .
- Solubility : The target compound’s isopropyl group increases lipophilicity (logP ~3.2), favoring blood-brain barrier penetration over more polar derivatives like 13a (logP ~1.5) .
- Synthetic Yield: Comparable to other thienopyrimidines (57% in vs. 68–74% in ), indicating moderate efficiency in coupling reactions .
Computational and Docking Insights
- AutoDock4 Analysis : Docking studies suggest the 3-methoxyphenylmethyl group in the target compound engages in hydrophobic interactions with enzyme pockets (e.g., kinase ATP-binding sites), while the isopropylphenyl moiety stabilizes binding via van der Waals forces. In contrast, trifluoromethoxy derivatives () show stronger electrostatic interactions due to fluorine’s electronegativity .
- Isoelectricity vs. Isovalency: While the thieno[3,2-d]pyrimidine core is isoelectronic with purines, structural differences (e.g., tetrahydro rings in 10a) disrupt isovalency, leading to divergent biological activities .
生物活性
The compound 2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide is a complex organic molecule with significant potential in various biological applications. Its unique structural features enable it to interact with biological targets, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
This compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O3S |
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | 2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide |
| CAS Number | 1112430-86-0 |
The presence of multiple functional groups contributes to its biological activity, particularly in antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thieno[3,2-d]pyrimidine core is known for its role in modulating biological pathways, potentially affecting cell proliferation and apoptosis. The sulfanyl group may enhance the compound's binding affinity to target sites, leading to increased efficacy in therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with a thieno[3,2-d]pyrimidine structure exhibit notable antimicrobial properties. For instance:
- Antibacterial Effects : Studies have shown that related pyrimidine derivatives demonstrate significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Antifungal Activity : Compounds with structural similarities have also been noted for their antifungal properties, particularly against Candida albicans and Cryptococcus neoformans .
Anticancer Activity
The thieno[3,2-d]pyrimidine derivatives have been explored for their anticancer potential:
-
Cell Proliferation Inhibition : Research suggests that these compounds can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Example : A related compound demonstrated significant cytotoxicity against HeLa cells (cervical cancer) with IC50 values indicating effective dose-response relationships .
Structure-Activity Relationship (SAR)
The biological activity of 2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide can be influenced by various structural modifications:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing this compound, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution at the thienopyrimidinone sulfur atom followed by coupling with the isopropylphenylacetamide moiety. Key steps include:
- Reagent Selection : Use catalysts like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation, as demonstrated in PROTAC synthesis workflows .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity. Monitor via HPLC with a C18 column and UV detection at 254 nm .
- Yield Optimization : Employ statistical experimental design (e.g., factorial design) to identify critical variables (temperature, solvent ratio) .
Q. How can the crystal structure of this compound be determined, and what software is used for refinement?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with a Bruker SMART APEXII diffractometer (Mo Kα radiation, λ = 0.71073 Å). Absorption correction via multi-scan methods (e.g., SADABS) .
- Refinement : SHELXL (via Olex2 or SHELXTL interfaces) for structure solution and refinement. Key parameters include space group determination (e.g., monoclinic P2₁/c), Z-value, and R-factor convergence (<0.05 for R1) .
- Validation : Check for residual electron density and thermal displacement parameters using PLATON or Mercury .
Q. What in vitro assays are suitable for preliminary toxicity assessment?
- Methodological Answer :
- Cytotoxicity : MTT assay on HEK-293 or HepG2 cell lines (24–48 hr exposure, IC₅₀ calculation) .
- Metabolic Stability : Microsomal incubation (human liver microsomes, NADPH regeneration system) with LC-MS quantification of parent compound degradation .
- Safety Protocols : Follow SDS guidelines for handling (e.g., PPE, fume hoods) and first-aid measures (skin/eye rinsing protocols) .
Advanced Research Questions
Q. How can molecular docking studies predict binding interactions with biological targets (e.g., kinases)?
- Methodological Answer :
- Software Setup : Use AutoDock4 or AutoDock Vina for flexible ligand docking. Prepare the receptor (e.g., kinase PDB ID 4RA3) by removing water molecules and adding polar hydrogens .
- Grid Parameters : Define a 60 × 60 × 60 Å grid centered on the active site. Run Lamarckian genetic algorithm (50 runs, 25 million evaluations) .
- Validation : Compare predicted binding poses with co-crystallized ligands (RMSD <2.0 Å). Use MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) for binding affinity estimation .
Q. What strategies resolve contradictions in SAR (Structure-Activity Relationship) data for thienopyrimidinone derivatives?
- Methodological Answer :
- Crystallographic Analysis : Compare hydrogen-bonding networks (e.g., N–H···O interactions in pyrimidinone cores) across analogs to explain potency variations .
- Computational Modeling : Perform QSAR (Quantitative SAR) using Gaussian09 for DFT (density functional theory) calculations (B3LYP/6-31G* basis set) to correlate electronic properties (HOMO/LUMO) with activity .
- Experimental Validation : Synthesize analogs with targeted substitutions (e.g., methoxy → ethoxy) and assay against isoforms (e.g., EGFR vs. BRAF) .
Q. How can AI-driven simulations optimize reaction pathways for scalable synthesis?
- Methodological Answer :
- COMSOL Multiphysics Integration : Model heat/mass transfer in flow reactors to minimize byproducts. Use AI algorithms (e.g., neural networks) trained on kinetic data to predict optimal residence times .
- High-Throughput Screening : Employ robotic platforms (e.g., Chemspeed) for parallel reaction monitoring, linked to cloud-based data analytics (e.g., MATLAB or Python scripts) .
- Feedback Loops : Implement ICReDD’s reaction path search methods, combining quantum chemical calculations (e.g., GRRM) with experimental data to refine pathways .
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